(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a bromopyridinyl group and a tert-butoxycarbonyl-protected carboxylic acid. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.
Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromopyridinyl group can enhance binding affinity and specificity, while the piperazine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(3-Chloropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(3-Fluoropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(3-Methylpyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Uniqueness
(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromopyridinyl group, which can participate in specific chemical reactions and enhance biological activity. This makes it a valuable compound for targeted drug design and synthesis.
Properties
Molecular Formula |
C15H20BrN3O4 |
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Molecular Weight |
386.24 g/mol |
IUPAC Name |
(2S)-4-(3-bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-12(19)13(20)21)11-4-5-17-8-10(11)16/h4-5,8,12H,6-7,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
GGKIQEVACCWZOT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=NC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
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